1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Overview
Description
1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, also known by its chemical formula C<sub>10</sub>H<sub>17</sub>BN<sub>2</sub>O<sub>2</sub> , is a boronic acid derivative. It is commonly used in organic synthesis and serves as a versatile building block for various chemical reactions.
Synthesis Analysis
The synthesis of this compound typically involves the reaction of 1-methylpyrazole-4-boronic acid pinacol ester (also known as HBpin) with the appropriate chlorophenylmethyl halide. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction, where the boron atom from the boronic acid reacts with the halide to form the desired product. The pinacol ester group provides stability and solubility during the synthesis.
Molecular Structure Analysis
The molecular formula of this compound is C<sub>10</sub>H<sub>17</sub>BN<sub>2</sub>O<sub>2</sub> . It consists of a pyrazole ring with a boronic acid group attached to one of the carbon atoms. The tetramethyl-dioxaborolane moiety enhances the stability and reactivity of the compound.
Chemical Reactions Analysis
1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can participate in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, transesterification reactions, and the preparation of aminothiazoles and pyridine derivatives.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 59-64°C (lit.)
- Solubility : Soluble in organic solvents
- Appearance : Solid
Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : Studies have shown the synthesis and structural analysis of compounds related to 1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole. For instance, Liao et al. (2022) confirmed the structure of a similar compound through spectroscopies and X-ray diffraction, also employing Density Functional Theory (DFT) for molecular structure calculation, indicating its potential as a raw substitute material in scientific research (Liao, Liu, Wang, & Zhou, 2022).
Molecular Structure Insights : Another study by Yang et al. (2021) synthesized a compound with a similar structure using nucleophilic substitution reaction. The compound’s structure was confirmed by various spectroscopic methods and single-crystal X-ray diffraction, and the molecular electrostatic potential was investigated using DFT, highlighting its importance in understanding molecular conformations and structure characteristics (Yang et al., 2021).
Biological Applications
Antimicrobial and Anticancer Activity : Compounds structurally similar to 1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have been evaluated for their antimicrobial and anticancer activities. Hafez et al. (2016) synthesized derivatives exhibiting significant anticancer activity, highlighting the potential of such compounds in medical research and drug development (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis for Medical Applications : Studies like that of Katariya et al. (2021) have focused on the synthesis of heterocyclic compounds incorporating pyrazole for potential use in anticancer and antimicrobial therapies, reinforcing the significance of these compounds in pharmaceutical research (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
As with any chemical compound, proper handling and safety precautions are essential. Consult safety data sheets (SDS) for specific information on hazards, storage, and disposal.
Future Directions
Research on the applications of 1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole continues, especially in the field of organic synthesis and drug discovery. Further investigations may explore its potential as a building block for novel compounds or as a ligand in catalysis.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-6-5-7-14(18)8-12/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLYPYUSKSPIPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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